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Compound of Interest

Compound Name: Alkyne-crgd

Cat. No.: B15608347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Alkyne-cRGD is a pivotal research tool in the fields of chemical biology and targeted

therapeutics. As an integrin ligand featuring a terminal alkyne group, it serves as a versatile

building block for the development of sophisticated bioconjugates, imaging agents, and

targeted drug delivery systems. This guide provides an in-depth look at the structure of Alkyne-
cRGD, its synthesis, and its interaction with cellular signaling pathways.

Core Structure and Chemical Properties
Alkyne-cRGD is a synthetic cyclic pentapeptide. The cyclic structure confers conformational

rigidity, which is crucial for high-affinity and selective binding to its primary biological targets,

the integrins. The peptide sequence is based on the canonical Arginine-Glycine-Aspartic acid

(RGD) motif, a well-established recognition sequence for many integrins.

The core structure consists of the amino acid sequence Arg-Gly-Asp-D-Tyr-Lys, which is

cyclized via a lactam bridge. A key modification is the attachment of a hexynamide group to the

epsilon-amino group of the lysine residue, which introduces the terminal alkyne functionality.

This alkyne serves as a "handle" for "click chemistry," specifically the copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) reaction.[1][2]
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Property Value Source

Chemical Formula C₃₃H₄₇N₉O₉ [3]

Molecular Weight 713.79 g/mol [3]

IUPAC Name

2-((2S,5R,8S,11S)-11-(3-

guanidinopropyl)-8-(4-(hex-5-

ynamido)butyl)-5-(4-

hydroxybenzyl)-3,6,9,12,15-

pentaoxo-1,4,7,10,13-

pentaazacyclopentadecan-2-

yl)acetic acid

[3]

CAS Number 2665674-77-9 [3]

Below is a diagram representing the chemical structure of Alkyne-cRGD.

Chemical Structure of Alkyne-cRGD

HC≡C-(CH₂)₄-CO-

cRGD
Attached to Lys side-chain

Click to download full resolution via product page

Figure 1: Simplified representation of Alkyne-cRGD structure.

Experimental Protocols
Synthesis of Alkyne-cRGD via Solid-Phase Peptide
Synthesis (SPPS)
The synthesis of Alkyne-cRGD is typically achieved through Fmoc-based solid-phase peptide

synthesis (SPPS). While a specific, detailed protocol for this exact molecule is not readily

available in a single source, the following represents a generalized workflow based on

established SPPS methods for cyclic RGD peptides.
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Materials:

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH,

Fmoc-D-Tyr(tBu)-OH, Fmoc-Lys(Mtt)-OH)

Rink Amide resin

Coupling reagents (e.g., HBTU, HATU, HOBt)

Base (e.g., DIPEA)

Deprotection reagent (e.g., 20% piperidine in DMF)

Hex-5-ynoic acid

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Solvents (DMF, DCM)

Methodology:

Resin Swelling: The Rink Amide resin is swollen in DMF.

Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin.

Each cycle involves:

Fmoc deprotection with 20% piperidine in DMF.

Washing with DMF.

Coupling of the next Fmoc-amino acid using a coupling reagent and base.

Washing with DMF.

Selective Deprotection: The Mtt protecting group on the lysine side chain is selectively

removed using a mild acid (e.g., 1% TFA in DCM).

Alkyne Moiety Introduction: Hex-5-ynoic acid is coupled to the deprotected lysine side chain

using standard coupling conditions.
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Cyclization: The linear peptide is cyclized on-resin. This is a common strategy that improves

cyclization efficiency.

Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all

remaining side-chain protecting groups are removed using a cleavage cocktail.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry and NMR to

confirm its identity and purity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol describes a general procedure for conjugating Alkyne-cRGD to an azide-

containing molecule.

Materials:

Alkyne-cRGD

Azide-functionalized molecule of interest

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Ligand (e.g., THPTA)

Buffer (e.g., PBS or water/DMF mixture)

Methodology:

Preparation of Stock Solutions:

Prepare a stock solution of CuSO₄ in water.
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Prepare a fresh stock solution of sodium ascorbate in water.

Prepare a stock solution of the THPTA ligand in water.

Dissolve Alkyne-cRGD and the azide-functionalized molecule in a suitable solvent.

Reaction Setup:

In a reaction vessel, combine the Alkyne-cRGD and the azide-functionalized molecule.

Add the THPTA ligand solution.

Add the CuSO₄ solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation: The reaction mixture is incubated at room temperature, protected from light.

Reaction progress can be monitored by LC-MS.

Purification: The resulting triazole-linked conjugate is purified, typically by RP-HPLC.
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General Workflow for CuAAC with Alkyne-cRGD

Reactants Catalyst System

Alkyne-cRGD

Combine and Incubate

Azide-Functionalized Molecule CuSO₄ Sodium Ascorbate Ligand (e.g., THPTA)

Purification (e.g., RP-HPLC)

Reaction Completion

Triazole-Linked Conjugate

Isolation

Click to download full resolution via product page

Figure 2: Copper-catalyzed azide-alkyne cycloaddition workflow.

Biological Activity and Signaling
Alkyne-cRGD primarily targets αvβ3 and αvβ5 integrins, which are often overexpressed on the

surface of tumor cells and angiogenic endothelial cells.[4] The RGD motif mimics the natural

binding site of extracellular matrix proteins like vitronectin.

Quantitative Binding Affinity Data
The binding affinity of cRGD-based ligands to integrins can be quantified using various assays,

such as competitive ELISA and cell-based binding assays. The half-maximal inhibitory

concentration (IC₅₀) is a common metric used to express the potency of these ligands.
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Ligand Integrin Target Assay IC₅₀ (nM) Source

FPTA-RGD2 (a

cRGD dimer)
αvβ3

Competitive

displacement

with ¹²⁵I-

echistatin on

U87MG cells

144 ± 6.5 [4]

RGD2 (a cRGD

dimer)
αvβ3

Competitive

displacement

with ¹²⁵I-

echistatin on

U87MG cells

79.2 ± 4.2 [4]

(GT)₁₅-

RGD/SWCNT
αIIbβ3

Platelet

aggregation
29 [5]

(C)₂₀-

RGD/SWCNT
αIIbβ3

Platelet

aggregation
309 [5]

Note: The binding affinities can vary depending on the specific modifications to the cRGD core

and the experimental conditions.

Downstream Signaling Pathway
Upon binding of Alkyne-cRGD to αvβ3 integrin, a cascade of intracellular signaling events is

initiated. This "outside-in" signaling plays a crucial role in cell survival, proliferation, and

migration. A key early event is the clustering of integrins and the recruitment of signaling

molecules to form focal adhesions.

The binding of an RGD ligand to αvβ3 integrin can lead to the activation of Focal Adhesion

Kinase (FAK). Activated FAK can then trigger multiple downstream pathways, including the

Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival by

inhibiting apoptosis. Furthermore, this signaling can lead to the activation of the NF-κB

transcription factor, promoting the expression of pro-inflammatory and survival genes.
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Integrin αvβ3 Signaling Pathway
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Figure 3: Simplified downstream signaling of integrin αvβ3.

Conclusion
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Alkyne-cRGD is a well-defined molecular entity with significant potential in biomedical

research and drug development. Its defined structure, coupled with the versatility of the alkyne

handle for click chemistry, allows for the precise construction of targeted molecular probes and

therapeutic agents. A thorough understanding of its interaction with integrins and the

subsequent cellular signaling is paramount for the rational design of novel and effective

targeted strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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